![molecular formula C36H23NS2 B12499006 Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₆H₂₃NS₂. It is known for its unique structural properties, which include two dibenzo[b,d]thiophene units connected to a central phenylamine core. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine typically involves the reaction of dibenzo[b,d]thiophene with a phenylamine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with a focus on optimizing reaction conditions to achieve higher yields and purity .
化学反应分析
Types of Reactions
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .
科学研究应用
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
作用机制
The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .
相似化合物的比较
Similar Compounds
Bis(4-(dibenzo[b,d]furan-2-yl)phenyl)amine: Similar structure but with furan units instead of thiophene.
Tris(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine: Contains three dibenzo[b,d]thiophene units.
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)methane: Similar structure but with a methane core instead of amine.
Uniqueness
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in electronic materials and devices. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research .
属性
分子式 |
C36H23NS2 |
|---|---|
分子量 |
533.7 g/mol |
IUPAC 名称 |
4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline |
InChI |
InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H |
InChI 键 |
IPMKUAUULFPJMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



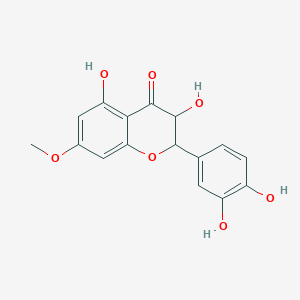
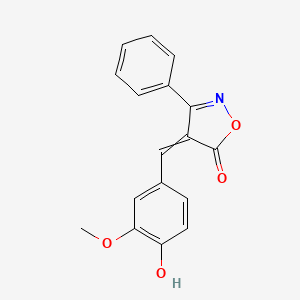
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
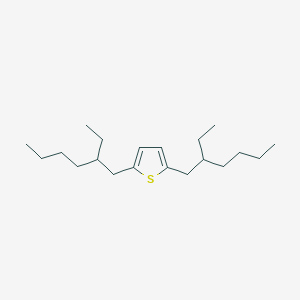

![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
amine](/img/structure/B12498974.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
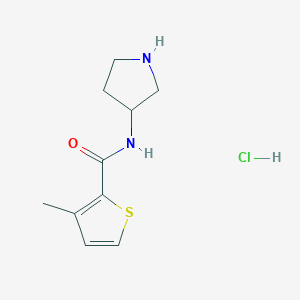
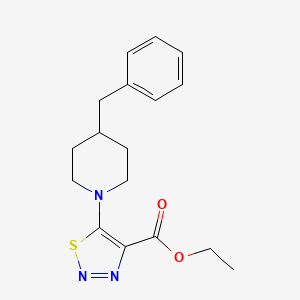
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
